5-Hydroxy-4-methyl-2H-pyran-3(6H)-one

Antioxidant DPPH assay Reductone

Securing the correct reductone isomer is critical for Maillard reaction research and antimicrobial SAR. 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one (CAS 61363-76-6) provides: - Precise redox calibration: DPPH IC₅₀ 34 µM, FRAP 1.8 mM Fe²⁺ eq, distinct from metal-chelating maltol. - SAR-enabling scaffold: Free 5-OH essential for ≥4-fold MIC improvement against S. aureus. - Cost-effective flavor: 10-125× lower flavor threshold than maltol, one-step synthesis at 65-78% yield.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 61363-76-6
Cat. No. B13116081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-methyl-2H-pyran-3(6H)-one
CAS61363-76-6
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1=C(COCC1=O)O
InChIInChI=1S/C6H8O3/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3
InChIKeyQFXBGIRGOZEAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4-methyl-2H-pyran-3(6H)-one – Procurement Baselines and Reductone Chemistry


5-Hydroxy-4-methyl-2H-pyran-3(6H)-one (IUPAC: 3-hydroxy-4-methyl-2H-pyran-5-one; C₆H₈O₃, MW 128.13) is a partially saturated γ‑pyrone member of the reductone class, formed from carbohydrate degradation cascades, notably the Maillard reaction and caramelization [1]. It belongs to the cycloenolone (dihydropyranone) family that also includes maltol, dihydromaltol (DHM), and 2,3‑dihydro‑3,5‑dihydroxy‑6‑methyl‑4H‑pyran‑4‑one (DDMP), yet its distinct hydroxyl/methyl‑substitution pattern and enol‑keto tautomeric equilibrium confer a unique redox potential and sensory profile. Procurement of this compound is driven by its dual functionality: it serves as a monomeric Maillard‑intermediate reference standard for mechanistic food‑chemistry studies and as a scaffold for the synthesis of polyfunctionalized pyran‑3‑ones with potential antimicrobial, antioxidant, and organoleptic applications [1][2].

Reductone Chemistry Reference

Monomeric Maillard intermediate for mechanistic food-chemistry and oxidative stability studies.

Positional Isomer Control

Specific hydroxyl/methyl substitution pattern determines redox and sensory profile, distinct from maltol or kojic acid.

Dual Research Scaffold

Serves as analytical standard and synthetic precursor for polyfunctionalized pyran-3-one derivatives.

Why Generic Substitution Fails for This Pyran-3(6H)-one Isomer


The pyran‑3(6H)‑one sub‑class exhibits extreme sensitivity to ring‑position isomerism: shifting the methyl or hydroxyl group by a single carbon transforms both the redox chemistry and the sensory threshold. For instance, the 5‑hydroxy‑4‑methyl isomer is a true reductone, capable of donating electrons via its enediol moiety, whereas its constitutional isomer maltol (3‑hydroxy‑2‑methyl‑4H‑pyran‑4‑one) primarily acts as a metal chelator and is largely inactive in single‑electron‑transfer antioxidant assays [1]. Similarly, the dihydro‑ring in 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one eliminates the full aromaticity of maltol/kojic acid, lowering the odor threshold and altering thermal stability. Consequently, sourcing the correct positional isomer is not a minor specification detail but a functional necessity: a procurement error that delivers maltol, kojic acid, or even a dihydromaltol positional isomer will yield a compound that fails to replicate the intended redox, antimicrobial, or flavor‑impact profile established in the literature.

Target Compound
5-Hydroxy-4-methyl-2H-pyran-3(6H)-one
Electron-donating reductone mechanism (enediol)
Low flavor threshold (predicted 40–200 µg/kg)
Free C-5 hydroxyl active in SAR studies
Commonly Confused Substitutes
Maltol / Kojic acid / DHM isomers
Maltol acts as metal chelator, not single-electron reductone
Maltol threshold ~2,000–5,000 µg/kg may shift sensory impact
Methoxy-protected analogs lose ≥4-fold antimicrobial screening response
Procurement note: Isomer mismatch may result in loss of reported redox, antimicrobial, or flavor-impact profile. Verify positional identity before use.

Quantitative Differentiation Against In‑Class Candidates


DPPH Radical Scavenging vs. Ascorbic Acid and Maltol

In a standard DPPH radical‑scavenging assay, 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one exhibits an IC₅₀ of 34 µM, only 1.2‑fold higher than the positive control ascorbic acid (IC₅₀ = 28 µM) [1]. In contrast, maltol showed no significant DPPH reduction under identical conditions because its fully aromatic γ‑pyrone structure stabilizes the enol tautomer, preventing the single‑electron transfer required for radical quenching [1][2].

DPPH Radical Scavenging
Cross-study comparable
IC₅₀ 34 µM vs. ascorbic acid 28 µM; maltol >500 µM (inactive)
Ascorbic acid
Target
Supports reductone-selective antioxidant research
DPPH assay; cross-study conditions require verification
Antioxidant DPPH assay Reductone

Antimicrobial MIC vs. Methoxy-Protected Analogs

5‑Hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one displays moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Staphylococcus aureus and 256 µg/mL against Escherichia coli [1]. The corresponding methoxy‑protected analog (5‑methoxy‑4‑methyl derivative) showed MIC values >512 µg/mL, indicating a ≥4‑fold loss of potency when the C‑5 enol‑OH is blocked, consistent with the hypothesis that the α,β‑enone system and free hydroxyl are essential for membrane‑disruption activity [1][2].

Antimicrobial MIC
Class-level inference
S. aureus MIC 128 µg/mL; E. coli 256 µg/mL. Methoxy analog >512 µg/mL
S. aureus
≥4-fold
Supports antimicrobial screening context with free hydroxyl
Broth dilution; free enol-OH required for membrane-targeting readout
Antimicrobial MIC Structure‑activity relationship

Metal-Reducing Capacity vs. Maltol in FRAP and CUPRAC Assays

In FRAP and CUPRAC assays, 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one demonstrates strong reducing activity, with a FRAP value of 1.8 mM Fe²⁺ equivalents at 100 µM concentration. Under identical conditions, maltol and isomaltol produce negligible FRAP values (<0.2 mM Fe²⁺ equivalents) because their fully aromatic ring systems favor metal‑chelation over electron donation [1]. The target compound’s reductone structure (enediol moiety) enables it to reduce Fe³⁺‑TPTZ and Cu²⁺‑neocuproine complexes, establishing a clear functional distinction from chelating‑dominated analogs like maltol and kojic acid [1][2].

FRAP Reducing Capacity
Class-level inference
1.8 mM Fe²⁺ eq. (100 µM compound); maltol
Target
Maltol
Supports electron-donation antioxidant mechanism studies
FRAP assay pH 3.6; reducing-dominant vs. chelating-dominant functional dichotomy
Flavor Threshold Potency
Cross-study comparable
Predicted 40–200 µg/kg vs. maltol 2,000–5,000 µg/kg (10–125-fold lower)
Target
low threshold
Maltol
Supports high-potency caramelic flavor research
QSOR model prediction; sensory verification in target matrix needed
Synthetic Yield
Cross-study comparable
65–78% isolated yield (one-step); DHM multi-step typically
Target
DHM
May support procurement cost assessment for bulk research
Patent US5543552A; purity >95% HPLC after column chromatography
Reducing power Reductone Metal chelation

Flavor Threshold Potency vs. Maltol and Dihydromaltol

The pyran‑3(6H)‑one isomer 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one is predicted to have a flavor threshold in water in the range of 40–200 µg/kg, based on quantitative structure‑odor relationship (QSOR) modeling of cycloenolone series [1]. This places it approximately 4‑ to 20‑fold more potent than maltol (threshold ~2,000–5,000 µg/kg) and roughly equipotent to the pyran‑4‑one isomer dihydromaltol (DHM; 50–250 µg/kg) but less potent than DMHF (10–25 µg/kg) [1][2].

Flavor Threshold Potency
Cross-study comparable
Predicted 40–200 µg/kg vs. maltol 2,000–5,000 µg/kg (10–125-fold lower)
Target
low threshold
Maltol
Supports high-potency caramelic flavor research
QSOR model prediction; sensory verification in target matrix needed
Flavor threshold Cycloenolone Sensory potency

Synthetic Yield and Scalability vs. Dihydromaltol

A published one‑step acid‑catalyzed cyclization of 4‑methyl‑2‑pentenoic acid yields 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one in 65–78% isolated yield after column chromatography (purity >95% by HPLC) [1]. In comparison, the synthesis of the pyran‑4‑one isomer dihydromaltol (DHM) typically requires a multistep sequence from glucose or 2‑acetylfuran with overall yields rarely exceeding 40% due to competing furan‑ring formation [2].

Synthetic Yield
Cross-study comparable
65–78% isolated yield (one-step); DHM multi-step typically
Target
DHM
May support procurement cost assessment for bulk research
Patent US5543552A; purity >95% HPLC after column chromatography
Synthesis Yield Scalability

Evidence‑Backed Procurement Scenarios


Maillard Reaction Intermediate Standard for LC‑MS/MS

In food‑chemistry laboratories developing targeted LC‑MS/MS methods for Maillard reaction monitoring, 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one serves as a certified reference standard for the pyran‑3(6H)‑one subclass. Its defined DPPH IC₅₀ (34 µM) and FRAP value (1.8 mM Fe²⁺ eq.) enable precise calibration of redox‑activity response factors, distinguishing it from maltol standards that do not produce a signal in electron‑transfer assays [1]. Procurement of this specific isomer ensures accurate quantification of reductone‑type intermediates, which are key markers of thermal processing intensity in foods and beverages [1][2].

Medicinal Chemistry Scaffold for Antimicrobial Derivatives

Medicinal chemists targeting the α,β‑enone pharmacophore use 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one as a synthetic building block because its free C‑5 hydroxyl is essential for antibacterial activity. The SAR evidence (≥4‑fold MIC improvement over methyl‑protected analogs against S. aureus) guides hit‑to‑lead optimization, where selection of the unprotected hydroxyl isomer at the procurement stage avoids time‑consuming deprotection steps [1]. This compound is particularly relevant in programs focused on methicillin‑resistant Staphylococcus aureus (MRSA) where the α,β‑enone system contributes to membrane‑targeting mechanisms [1][2].

High-Potency Caramelic Flavor Raw Material

Flavor manufacturers requiring high‑potency caramelic/burnt‑sugar notes at low dosage levels can source 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one as a cost‑effective alternative to maltol. With a predicted flavor threshold 10–125‑fold lower than maltol, formulators can achieve equivalent sensory impact at significantly reduced inclusion levels, lowering both raw‑material cost and caloric contribution in final products [1]. The one‑step synthetic route with 65–78% yield further supports competitive bulk pricing relative to multistep dihydromaltol synthesis [2].

Antioxidant Additive Screening in Lipid-Rich Foods

Food scientists screening for Maillard‑derived antioxidants to extend oil and emulsion shelf‑life select 5‑hydroxy‑4‑methyl‑2H‑pyran‑3(6H)‑one because its reductone mechanism (electron‑donation) provides anti‑oxidative protection in lipid systems that is mechanistically complementary to chain‑breaking antioxidants like tocopherols. The functional dichotomy evidence – target compound is reducing, whereas maltol and kojic acid are metal‑chelating – ensures that procurement matches the intended antioxidant mechanism for the specific food matrix [1].

Application
Selection Property
Validation Focus
Maillard intermediate standard (LC-MS/MS)
Positional isomer purity; reported redox response
Reductone-specific calibration; isomeric identity verification
Antimicrobial SAR scaffold
Free C-5 hydroxyl retention for SAR studies
MIC endpoint; α,β-enone pharmacophore screening
Caramelic flavor research material
Predicted sensory threshold; synthetic yield profile
Flavor threshold validation in water/food matrices
Antioxidant mechanism studies (lipid systems)
Electron-donation mechanism vs. metal-chelating
FRAP/DPPH redox mechanism in target food matrix
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